![molecular formula C19H20N2O3 B2727349 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide CAS No. 922000-47-3](/img/structure/B2727349.png)
3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has demonstrated the utility of dibenzoxepin derivatives as synthons for regiospecific annulation, leading to the creation of heterocycles such as pyrazoles, isoxazoles, and pyridines. This highlights their role in expanding the toolkit for synthesizing novel heterocyclic compounds with potential applications in drug discovery and material science (Kumar et al., 2007).
Structural and Computational Studies
Dibenzoxepin compounds have been subjected to spectroscopic, X-ray diffraction, and Density Functional Theory (DFT) studies to elucidate their molecular structures, electronic properties, and reactivity. Such investigations provide insights into the charge distributions and molecular orbitals, contributing to the understanding of their chemical behavior and potential for applications in nonlinear optical (NLO) materials (Almansour et al., 2016).
Crystallography and Conformational Analysis
The crystal structures of certain dibenzoxepin derivatives have been determined, offering a deeper understanding of their conformational characteristics. This knowledge is crucial for designing compounds with desired physical and chemical properties, and for predicting their interaction with biological targets (Bandoli & Nicolini, 1982).
Pharmacological Potential
Some dibenzoxepin derivatives have been explored for their pharmacological properties, such as being potent dopamine D-1 receptor antagonists. Their binding affinity to receptors, determined through autoradiography and PET studies, suggests potential applications in neurological research and therapy (Halldin et al., 1993).
Process Development and Scale-Up
The benzoxazepine core is crucial in kinase inhibitors, including mTOR inhibitors. Research into scalable synthesis processes for such compounds underpins the development of pharmaceuticals, demonstrating the practical applications of these chemical structures in medicinal chemistry (Naganathan et al., 2015).
Growth Hormone Secretagogue Research
Dibenzoxepin derivatives have been identified as nonpeptidyl secretagogues for growth hormone, indicating their potential use in treating growth hormone deficiencies. This research opens avenues for developing new therapeutic agents (Smith et al., 1993).
Propriétés
IUPAC Name |
3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)10-18(22)20-13-8-9-16-14(11-13)19(23)21(3)15-6-4-5-7-17(15)24-16/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZWPZGSJBVICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.